

Preclinical Comparison of Autotaxin Inhibitors: ONO-8430506 vs. PF-8380

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ONO-8430506	
Cat. No.:	B15572983	Get Quote

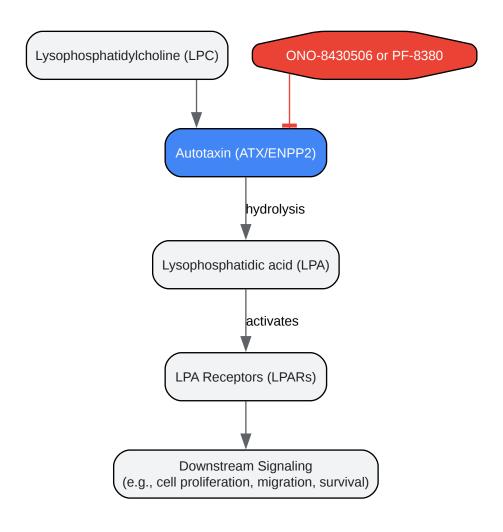
A detailed guide for researchers and drug development professionals on the preclinical profiles of two potent autotaxin inhibitors, **ONO-8430506** and PF-8380.

This guide provides a comprehensive comparison of the preclinical data for two prominent autotaxin (ATX) inhibitors, **ONO-8430506** and PF-8380. Both molecules are potent inhibitors of ATX, a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in a variety of physiological and pathological processes, including cancer progression, inflammation, and fibrosis.

Mechanism of Action

Both **ONO-8430506** and PF-8380 are inhibitors of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3][4][5] ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[6][7][8][9] LPA then binds to a family of G protein-coupled receptors (GPCRs), initiating a signaling cascade that influences cell proliferation, migration, survival, and angiogenesis.[9] By inhibiting ATX, both compounds reduce the production of LPA, thereby modulating these downstream cellular effects.[3][7][10] PF-8380 has been shown to bind directly to the active site of ATX.[10]





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Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of **ONO-8430506** and PF-8380.

In Vitro Potency

Both inhibitors demonstrate high potency in in vitro assays, with PF-8380 showing slightly lower IC50 values in isolated enzyme assays.



Parameter	ONO-8430506	PF-8380
Target	Autotaxin (ATX)/ENPP2	Autotaxin (ATX)
IC50 (Human ATX, FS-3 assay)	5.1 nM[1][11]	Not explicitly reported for human ATX with FS-3, but 1.16 nM for rat ATX with FS-3.[1][2]
IC50 (Human ATX, 16:0-LPC assay)	4.5 nM[1][11]	2.8 nM (isolated enzyme assay)[1][2][3][4][5]
IC50 (Human Whole Blood)	Not explicitly reported	101 nM[1][2][3][4][5]
IC90 (Mouse Plasma)	100 nM[1][4][6]	Not reported
IC50 (ATX from various species)	~10 nM[1][11]	Not reported

Preclinical Efficacy in In Vivo Models

Both compounds have demonstrated efficacy in various preclinical models, with **ONO-8430506** being primarily evaluated in oncology settings, particularly breast cancer, while PF-8380 has been studied in models of inflammation and glioblastoma.



Model	Compound	Dosage and Administration	Key Findings
Syngeneic Orthotopic Mouse Breast Cancer Model	ONO-8430506	10 mg/kg/day, gavage, for 21 days	Slowed initial tumor growth and reduced lung metastases by approximately 60%.[1]
Breast Cancer Model (with Paclitaxel)	ONO-8430506	30 or 100 mg/kg	Enhanced the antitumor effect of Paclitaxel.[1]
Rat Air Pouch Inflammation Model	PF-8380	30 mg/kg, oral	Reduced inflammatory hyperalgesia and decreased LPA levels in plasma and inflamed tissues by over 95% within 3 hours.[1][7][12]
Murine Glioblastoma (GBM) Model	PF-8380	10 mg/kg (with radiation)	In combination with radiation, delayed tumor growth and decreased tumor vascularity.[1][13]

Pharmacokinetic Properties

Both molecules exhibit moderate to good oral bioavailability in preclinical species.

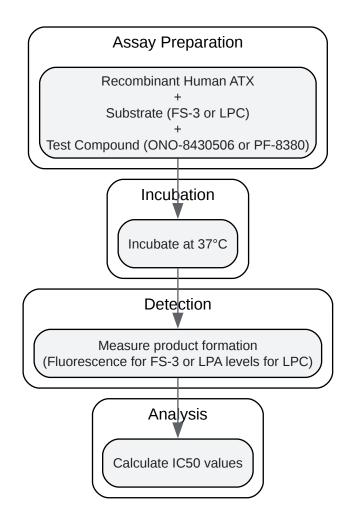


Parameter	ONO-8430506	PF-8380
Oral Bioavailability	Rat: 51.6%, Dog: 71.1%, Monkey: 30.8%[1][6][11]	Rat: 43-83%[2][14]
Half-life (t1/2)	Rat: 3.4 h, Dog: 8.9 h, Monkey: 7.9 h (IV)[1][11]	Rat: 1.2 h (effective t1/2)[2][14]
Clearance	Rat: 8.2 mL/min/kg, Dog: 4.7 mL/min/kg, Monkey: 5.8 mL/min/kg (IV)[1][11]	Rat: 31 mL/min/kg (IV)[2][14]
Volume of Distribution (Vdss)	Rat: 1474 mL/kg, Dog: 1863 mL/kg, Monkey: 2275 mL/kg (IV)[1][11]	Rat: 3.2 L/kg (IV)[2][14]

Experimental Protocols In Vitro Autotaxin Inhibition Assay (General Protocol)

A common method to assess the in vitro potency of ATX inhibitors involves measuring the hydrolysis of a substrate, such as the synthetic fluorescent substrate FS-3 or the natural substrate lysophosphatidylcholine (LPC).





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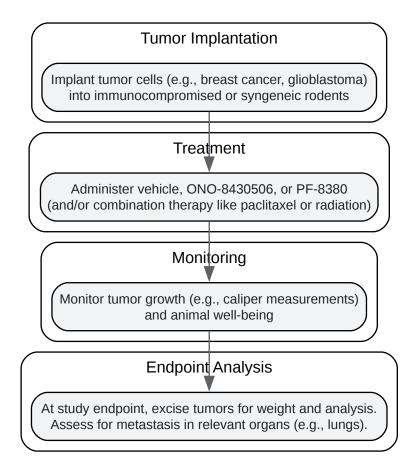
Caption: A generalized workflow for an in vitro autotaxin inhibition assay.

For the FS-3 assay, the increase in fluorescence upon cleavage of the substrate is measured. For the natural substrate assay, the amount of LPA produced is quantified, often by mass spectrometry.

In Vivo Tumor Model (General Protocol)

The in vivo efficacy of these compounds in oncology is typically evaluated in rodent tumor models.





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Caption: A generalized workflow for an in vivo tumor model to evaluate anticancer agents.

Summary and Conclusion

Both **ONO-8430506** and PF-8380 are highly potent, orally bioavailable inhibitors of autotaxin with demonstrated preclinical activity. **ONO-8430506** has shown promise in preclinical models of breast cancer, particularly in its ability to reduce metastasis and enhance the efficacy of chemotherapy. PF-8380 has been characterized in models of inflammation and glioblastoma, where it effectively reduces LPA levels and demonstrates anti-inflammatory and radiosensitizing properties.

The choice between these two compounds for further research and development would likely depend on the specific therapeutic indication. The comprehensive preclinical data presented here provides a valuable resource for researchers in the fields of oncology, inflammation, and fibrosis to guide their future studies into the therapeutic potential of autotaxin inhibition.



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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 8380 | CAS 1144035-53-9 | PF8380 | Tocris Bioscience [tocris.com]
- 4. PF-8380 (Autotaxin Inhibitor) Echelon Biosciences [echelon-inc.com]
- 5. PF-8380 | PDE | TargetMol [targetmol.com]
- 6. ONO-8430506 | PDE | TargetMol [targetmol.com]
- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autotaxin: structure-function and signaling PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preclinical Comparison of Autotaxin Inhibitors: ONO-8430506 vs. PF-8380]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572983#ono-8430506-versus-pf-8380-in-preclinical-models]

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